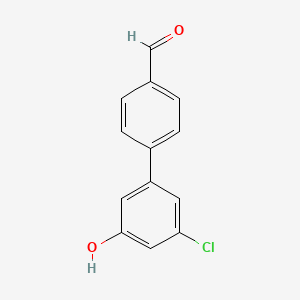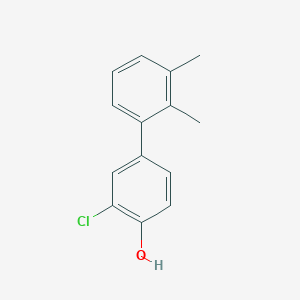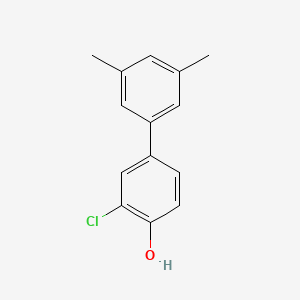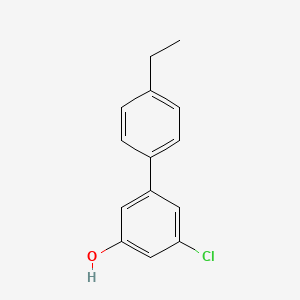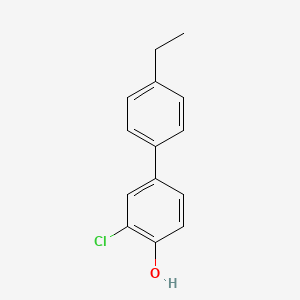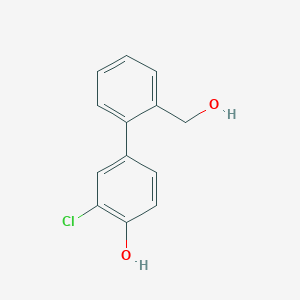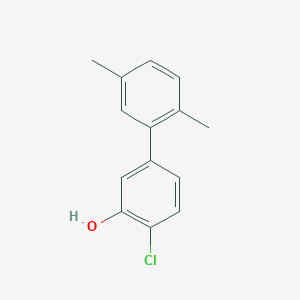
2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% (2C4HMPP95) is a phenolic compound that has a wide range of applications in scientific research. It is a versatile compound that has been used in the synthesis of various compounds and has been found to have potential applications in the pharmaceutical and biotechnology industries.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including nitrobenzene derivatives, aryl amines, and quinolines. It has also been used in the synthesis of pharmaceuticals, such as cephalosporins and anti-tumor agents. Additionally, 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% has been used in the synthesis of biodegradable polymers and in the production of biopolymers-based nanomaterials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% is not fully understood. It is believed to act as a Lewis acid catalyst in the Friedel-Crafts acylation reaction, which involves the use of an acyl chloride as the acylating agent. It is also believed that 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% may act as a nucleophile, which would allow it to react with other molecules in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% have not been extensively studied. However, it has been found to be non-toxic and non-irritant when tested on mammalian cells. It is believed to be a relatively stable compound and has been found to be non-mutagenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% in laboratory experiments include its stability, low toxicity, and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future directions for 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical and biotechnology industries. Additionally, further research into its solubility in aqueous solutions could lead to the development of new methods to use it in laboratory experiments. Additionally, further research into its synthesis method could lead to the development of more efficient and cost-effective methods of synthesizing the compound. Finally, further research into its potential applications in the pharmaceutical and biotechnology industries could lead to the development of new drugs and biotechnological products.
Synthesemethoden
2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% is synthesized through a process known as the Friedel-Crafts acylation reaction. The reaction involves the use of a Lewis acid, such as aluminum chloride, as a catalyst and an acyl chloride as the acylating agent. The reaction takes place in a polar solvent, such as dichloromethane, and yields 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% as the product.
Eigenschaften
IUPAC Name |
2-chloro-4-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJJYFKZFZICLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685877 |
Source


|
| Record name | 3-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1261979-73-0 |
Source


|
| Record name | 3-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




